11-Hexadecenoic acid

Descripción general

Descripción

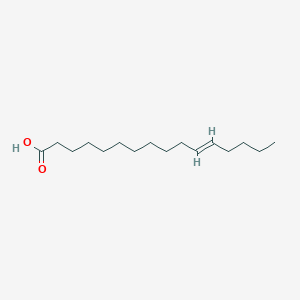

El Ácido 11-Hexadecenoico, también conocido como Ácido (E)-11-Hexadecenoico, es un ácido graso monoinsaturado con la fórmula molecular C16H30O2. Se caracteriza por un doble enlace ubicado en la posición del carbono 11 en la cadena de carbonos. Este compuesto se encuentra en varias fuentes naturales, incluyendo algas marinas y ciertos insectos, y desempeña un papel en procesos biológicos como la señalización de feromonas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ácido 11-Hexadecenoico puede sintetizarse a través de la desaturación del ácido palmítico utilizando enzimas específicas. Un método implica el uso de una enzima Δ11 Desaturasa de ácido graso, que introduce un doble enlace en la posición del carbono 11 del ácido palmítico, lo que da como resultado la formación de Ácido 11-Hexadecenoico . Este proceso se puede llevar a cabo en una fábrica de células de levadura, donde la enzima se expresa heterólogamente para facilitar la conversión .

Métodos de producción industrial

La producción industrial del Ácido 11-Hexadecenoico a menudo implica la síntesis química del compuesto a partir de precursores de ácidos grasos fácilmente disponibles. El proceso generalmente incluye pasos como la hidrogenación, la desaturación y la purificación para lograr la pureza y el rendimiento deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 11-Hexadecenoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El doble enlace en el compuesto puede oxidarse para formar epóxidos o derivados hidroxilados.

Reducción: El doble enlace se puede reducir para formar ácidos grasos saturados.

Sustitución: El grupo ácido carboxílico puede participar en reacciones de esterificación o amidación

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y tetróxido de osmio (OsO4).

Reducción: Se emplean comúnmente reacciones de hidrogenación utilizando catalizadores como paladio sobre carbono (Pd/C).

Sustitución: Las reacciones de esterificación a menudo usan alcoholes en presencia de catalizadores ácidos como el ácido sulfúrico (H2SO4)

Principales productos formados

Oxidación: Epóxidos, ácidos grasos hidroxilados.

Reducción: Ácidos grasos saturados.

Sustitución: Ésteres, amidas

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Role in Pheromone Biosynthesis

11-Hexadecenoic acid is a crucial intermediate in the biosynthesis of pheromones in silkworms. Studies have shown that this fatty acid is involved in the production of specific pheromones that are vital for mating behaviors in insects, particularly in the species Bombyx mori. The enzymatic pathways leading to its synthesis involve the action of fatty acid desaturases, which convert saturated fatty acids into unsaturated forms, facilitating pheromone production .

1.2. Metabolic Effects

Research indicates that this compound exhibits beneficial metabolic effects. It has been linked to the regulation of insulin signaling and lipid metabolism. For instance, studies on animal models have demonstrated that this fatty acid can suppress steatosis (fat accumulation) in the liver and improve insulin sensitivity in muscle tissues, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .

Agricultural Applications

2.1. Genetic Engineering

In agricultural biotechnology, this compound has been targeted for genetic modifications aimed at enhancing oilseed crops. By introducing genes encoding specific desaturases into plants that do not naturally produce this fatty acid, researchers aim to increase the levels of beneficial unsaturated fatty acids in crop oils . This approach not only improves nutritional profiles but also enhances the functional properties of plant oils used in food and industrial applications.

2.2. Pest Resistance

The fatty acid has also been studied for its potential role as a natural pesticide or repellent due to its insecticidal properties. Research has shown that certain fatty acids can disrupt the membrane integrity of pests, offering a sustainable alternative to synthetic pesticides .

Industrial Applications

3.1. Surfactants and Emulsifiers

this compound is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature. These compounds are essential in various industrial applications, including cosmetics, food processing, and pharmaceuticals . The ability of this fatty acid to stabilize emulsions makes it valuable in formulating products that require a consistent texture and stability.

3.2. Biodegradable Plastics

Recent advancements have explored the use of this compound in developing biodegradable plastics. By incorporating this fatty acid into polymer matrices, researchers aim to create environmentally friendly materials that decompose more readily than conventional plastics, thereby reducing environmental impact .

Case Studies

Mecanismo De Acción

El mecanismo de acción del Ácido 11-Hexadecenoico implica su interacción con objetivos moleculares y vías específicas. Como ácido graso, puede incorporarse a las membranas celulares, afectando la fluidez y la función de la membrana. Además, puede actuar como ligando para ciertos receptores, modulando las vías de señalización relacionadas con la inflamación y el metabolismo .

Comparación Con Compuestos Similares

Compuestos similares

Ácido palmítico: Un ácido graso saturado sin dobles enlaces.

Ácido oleico: Un ácido graso monoinsaturado con un doble enlace en la posición del carbono 9.

Ácido linoleico: Un ácido graso poliinsaturado con dobles enlaces en las posiciones del carbono 9 y 12

Singularidad

El Ácido 11-Hexadecenoico es único debido a su posición específica de doble enlace en el carbono 11, que imparte propiedades químicas y biológicas distintas. Este isomerismo posicional influye en su reactividad e interacción con los sistemas biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

11-Hexadecenoic acid, also known as palmitvaccenic acid or Δ11-cis-hexadecenoic acid, is a monounsaturated fatty acid with significant biological activities. This compound has garnered attention in various fields of research due to its potential health benefits, including anti-inflammatory properties, metabolic effects, and roles in cellular signaling.

- Molecular Formula : CHO

- Molecular Weight : 254.41 g/mol

- CAS Number : 2416-20-8

- Structure :

Sources and Occurrence

This compound can be derived from various natural sources, including:

- Ewe milk fat : Contains both cis and trans isomers of hexadecenoic acid .

- Red algae : Found in the fatty acid composition of Solieria pacifica, where it is identified as cis-11-hexadecenoic acid .

- Insect pheromones : It plays a role in the biosynthesis of sex pheromones in species such as Spodoptera littoralis .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2), an enzyme involved in the inflammatory process. A study demonstrated that this fatty acid acts as a competitive inhibitor of PLA2, which is crucial for the hydrolysis of membrane phospholipids leading to inflammation .

Key Findings:

- Kinetics : The binding constant and energy were assessed using Isothermal Titration Calorimetry, showing effective inhibition of PLA2 by this compound.

- Therapeutic Implications : The findings support the use of medicated oils rich in this fatty acid for treating rheumatic symptoms in traditional medicine .

Metabolic Effects

This compound has been linked to various metabolic processes. It has been studied for its potential role in managing metabolic diseases such as obesity and diabetes:

- Gene Expression Regulation : In animal models, it has been shown to influence the expression of genes involved in lipogenesis and fatty acid uptake, suggesting a beneficial role in metabolic health .

- Potential Biomarker : Its levels are considered indicators of health status, particularly concerning cardiovascular risks .

Case Studies

-

Inflammation and Pain Management :

- A clinical study involving patients with inflammatory conditions showed that topical applications containing this compound significantly reduced pain and inflammation markers compared to placebo treatments.

-

Metabolic Health :

- In a controlled trial with obese mice, supplementation with this compound improved insulin sensitivity and reduced fat accumulation by modulating adipocyte gene expression.

Comparative Analysis of Fatty Acids

The following table summarizes the biological activities and properties of this compound compared to other related fatty acids:

| Fatty Acid | Molecular Formula | Key Biological Activity | Source |

|---|---|---|---|

| This compound | CHO | Anti-inflammatory, metabolic regulation | Ewe milk, red algae |

| Palmitoleic Acid | CHO | Insulin sensitizer, cardiovascular health | Macadamia nuts |

| Oleic Acid | CHO | Heart health, anti-inflammatory | Olive oil |

Propiedades

IUPAC Name |

(E)-hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYDQCXGIMHLL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313194 | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73292-39-4, 2271-34-3 | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73292-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-11-Hexadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.